(2-Ethylphenyl)diphenylphosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

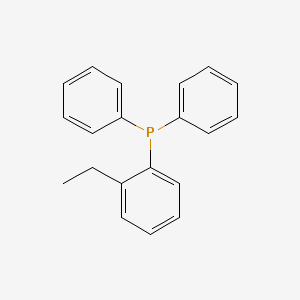

(2-Ethylphenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three phenyl groups, one of which is substituted with an ethyl group at the ortho position. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylphenyl)diphenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents. One common method is the reaction of diphenylchlorophosphine with 2-ethylphenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)diphenylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.

Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

Coordination: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

Substitution: Halogenated compounds, alkylating agents.

Coordination: Transition metal salts such as palladium chloride, platinum chloride.

Major Products

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

(2-Ethylphenyl)diphenylphosphine is used in various scientific research applications:

Chemistry: As a ligand in transition metal catalysis, it facilitates reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.

Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical studies.

Medicine: The compound is explored for its potential in drug development, particularly in the design of metal-based drugs.

Mechanism of Action

The mechanism of action of (2-Ethylphenyl)diphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric properties of the metal complexes. This coordination can activate the metal center for various catalytic processes, facilitating bond formation and cleavage reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Diphenylphosphine: Lacks the ethyl substitution, making it less sterically hindered.

Triphenylphosphine: Contains three phenyl groups without any substitution, offering different electronic properties.

(2-Methylphenyl)diphenylphosphine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.

Uniqueness

(2-Ethylphenyl)diphenylphosphine is unique due to the presence of the ethyl group, which provides increased steric hindrance and alters the electronic properties of the phosphine. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable ligand in specific catalytic applications .

Biological Activity

(2-Ethylphenyl)diphenylphosphine, a phosphine compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action, supported by data tables and case studies.

- Chemical Formula : C19H19P

- Molecular Weight : 284.33 g/mol

- CAS Number : 1663-45-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited moderate cytotoxicity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells, with IC50 values indicating promising activity compared to other phosphine derivatives.

| Cell Line | IC50 (µM) |

|---|---|

| NIH/3T3 | 25 |

| HL-60 | 30 |

2. Antibacterial Activity

The compound has also shown antibacterial properties against selected Gram-positive bacteria. In vitro assays revealed that it could inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the phosphine moiety may interact with cellular targets such as enzymes or receptors involved in cell signaling pathways.

Case Studies

- Anticancer Activity : A study investigating the effects of various phosphine compounds, including this compound, on cancer cell proliferation found that it significantly reduced cell viability in a dose-dependent manner. The compound was shown to induce apoptosis in HL-60 cells through the activation of caspase pathways.

- Antimicrobial Efficacy : In a comparative study of phosphine derivatives, this compound was highlighted for its superior antibacterial activity against Staphylococcus aureus, outperforming many conventional antibiotics.

Properties

Molecular Formula |

C20H19P |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

(2-ethylphenyl)-diphenylphosphane |

InChI |

InChI=1S/C20H19P/c1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-16H,2H2,1H3 |

InChI Key |

YGRARUNSCNUDNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.